molecular formula C14H11FN2O3 B5530868 N-(4-fluorophenyl)-2-methyl-3-nitrobenzamide

N-(4-fluorophenyl)-2-methyl-3-nitrobenzamide

Cat. No. B5530868
M. Wt: 274.25 g/mol
InChI Key: NQPXCRXCEDUNCQ-UHFFFAOYSA-N
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Description

Compounds related to N-(4-fluorophenyl)-2-methyl-3-nitrobenzamide, including various benzamides with nitro and fluorine substitutions, have been extensively studied for their diverse chemical properties and potential applications in medicinal chemistry. These compounds are known for their structural specificity and reactivity, which contribute to their applications in drug design and synthesis (Leon et al., 2023).

Synthesis Analysis

The synthesis of related compounds involves various strategies, including nucleophilic substitution reactions, chlorination, amination, and reduction processes. For instance, N-methyl-2-fluoro-4-nitrobenzamide was synthesized with high yield through chlorination followed by amination and reduction (Xu et al., 2013). These methodologies highlight the versatility and efficiency of synthesizing benzamide derivatives.

Molecular Structure Analysis

Molecular structure analyses, including crystal structure determinations and spectroscopic studies, play a crucial role in understanding the conformational and electronic properties of these compounds. For example, the crystal structure of N-[(1-Hydroxy-3-phenylpropan-(R,S)-2-yl)carbamothioyl]-3-nitrobenzamide was determined to understand its spatial arrangement and molecular interactions (Zong & Wang, 2009).

Chemical Reactions and Properties

Benzamide derivatives exhibit a range of chemical reactivities, such as the ability to undergo nucleophilic substitution reactions. The reactivity is influenced by the presence of electron-withdrawing or electron-donating groups, which can affect the compound's stability and reactivity profile.

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are crucial for the application of these compounds in drug formulation and synthesis. Understanding these properties helps in predicting the behavior of these compounds under different conditions.

Chemical Properties Analysis

Chemical properties, such as acidity, basicity, and reactivity towards various reagents, are determined by the molecular structure of the benzamide derivatives. The presence of nitro and fluoro groups significantly impacts these properties, influencing their potential use in chemical synthesis and drug design.

Safety and Hazards

The safety data sheet for a related compound, 4-Fluorophenol, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation, and is harmful to aquatic life with long-lasting effects .

Future Directions

The future directions for the study of “N-(4-fluorophenyl)-2-methyl-3-nitrobenzamide” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its safety and hazards could be studied in more detail to ensure safe handling and use .

properties

IUPAC Name

N-(4-fluorophenyl)-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O3/c1-9-12(3-2-4-13(9)17(19)20)14(18)16-11-7-5-10(15)6-8-11/h2-8H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQPXCRXCEDUNCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-2-methyl-3-nitrobenzamide

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